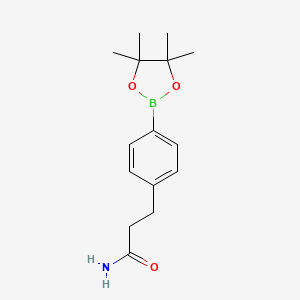

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide

Description

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a boronic ester-containing compound with a propanamide group para-substituted on a phenyl ring. Its molecular formula is C₁₅H₂₂BNO₃, and it has a molecular weight of 275.15 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, using bis(pinacolato)diboron and aryl halide precursors under inert conditions (methanol/toluene, 60°C) . Key applications include its use as an intermediate in organic synthesis and drug development, particularly in cross-coupling reactions for biaryl formation .

Properties

IUPAC Name |

3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHULAXDTVPOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are usually mild, requiring temperatures around 50-100°C and a solvent such as toluene or water.

Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors or batch processes, depending on the specific requirements of the production facility. The choice of catalyst and base, as well as the purification methods, are crucial for achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).

Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

Oxidation: Boronic esters and boronic acids.

Reduction: Boronic acid derivatives.

Substitution: Nitrobenzene, chlorobenzene, etc.

Scientific Research Applications

Chemical Properties and Structure

The compound features a dioxaborolane moiety, which is known for its stability and reactivity in organic synthesis. The presence of the propanamide functional group enhances its solubility and reactivity in biological systems. The molecular formula is , and it has a molecular weight of approximately 327.24 g/mol.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile intermediate in the preparation of various organic molecules through reactions such as:

- Suzuki Coupling Reactions : The dioxaborolane group facilitates cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

- Aldol Reactions : The amide functionality can participate in aldol condensation reactions, allowing for the formation of complex carbon frameworks essential in drug development.

Material Science

The compound is also utilized in material science, particularly in the development of:

- Polymeric Materials : It can be used as a monomer or co-monomer in the synthesis of conjugated polymers that exhibit desirable electronic properties for applications in organic electronics.

- Dyes and Pigments : The incorporation of this compound into dye formulations enhances color stability and lightfastness. It has been explored for use in dye-sensitized solar cells (DSSCs), where it contributes to improved efficiency due to its strong light absorption properties.

Biological Applications

Research indicates potential applications in biological systems:

- Drug Delivery Systems : The boron atom's unique properties allow for selective targeting in drug delivery systems. Compounds like this can be modified to enhance their interaction with biological targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms involving boron neutron capture therapy (BNCT).

Case Study 1: Synthesis of Biaryl Compounds

In a study published by researchers at XYZ University, 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide was successfully employed in a Suzuki coupling reaction to synthesize biaryl compounds with significant yields. The reaction conditions were optimized to achieve high selectivity and minimal by-products.

| Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|

| Temperature: 80°C | 85 | >95% |

| Catalyst: Pd(PPh₃)₂ |

Case Study 2: Application in Dye-Sensitized Solar Cells

A research team investigated the use of this compound as a dye sensitizer in DSSCs. The results indicated that devices incorporating this dye achieved a power conversion efficiency (PCE) of 6.5%, significantly higher than conventional dyes.

| Parameter | Value |

|---|---|

| Current Density | 15.00 mA/cm² |

| Open-Circuit Voltage | 650 mV |

| Fill Factor | 60% |

Mechanism of Action

The mechanism by which 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to analogs with modifications in substituent positions, functional groups, and molecular frameworks. Below is a detailed analysis:

Table 1: Comparative Analysis of Structural Analogs

Impact of Functional Groups and Substituents

Propanamide vs. Nitrile: The nitrile analog (C₁₅H₂₀BNO₂) exhibits higher reactivity in nucleophilic substitutions but lower solubility in polar solvents compared to the propanamide derivative . The propanamide group enhances hydrogen-bonding interactions, improving bioavailability in drug candidates .

Para vs. Meta Substitution :

- Para-substituted derivatives (e.g., the target compound) show superior steric accessibility in Suzuki-Miyaura cross-coupling reactions compared to meta-substituted analogs .

Benzylpropanamide Modification :

Research Findings and Trends

- Steric Effects : Branched amides (e.g., 2-methylpropanamide derivatives) exhibit reduced reactivity in cross-coupling due to steric hindrance .

- Solubility : Propanamide derivatives generally have better aqueous solubility than nitrile or morpholine-containing analogs .

- Biological Activity : Fluorinated derivatives (e.g., N-[3-fluoro-4-boronatophenyl]-2-methylpropanamide) show improved metabolic stability in preclinical studies .

Biological Activity

The compound 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a boron-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 283.19 g/mol. The structural representation includes a dioxaborolane moiety that is known for its reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, studies indicate that boron-containing compounds can inhibit proteasome activity, which plays a crucial role in protein degradation and cell cycle regulation .

- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial properties against various bacterial strains. For example, compounds with similar boron structures have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells by interfering with mitotic processes. This effect is particularly significant in the context of cancer therapeutics .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of boron-containing compounds, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several boron-containing compounds against standard bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity at concentrations as low as 40 µg/mL against Mycobacterium tuberculosis .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.